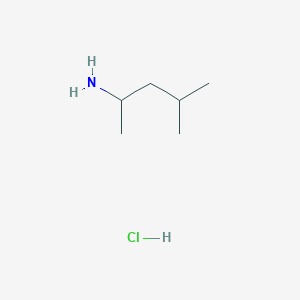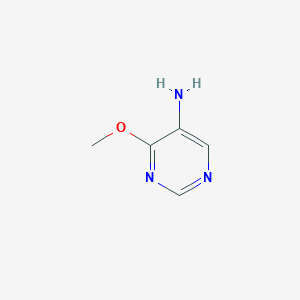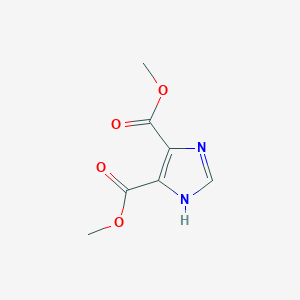
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is an organic compound with a unique structure characterized by its double bonds and hydroxyl group. This compound is often found in various natural products and has significant applications in different fields due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- typically involves the use of specific reagents and catalysts to achieve the desired configuration and purity. One common method includes the use of Grignard reagents, which react with suitable aldehydes or ketones under controlled conditions to form the desired alcohol. The reaction conditions often require anhydrous environments and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- may involve more scalable processes such as catalytic hydrogenation or the use of biocatalysts. These methods are optimized for higher yields and purity, ensuring that the compound meets the necessary standards for its applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
The reactions mentioned above typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, and substituted alcohols, which have their own unique applications in different fields.
Applications De Recherche Scientifique
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is used in the production of fragrances, flavors, and other industrial chemicals due to its unique scent and chemical properties.
Mécanisme D'action
The mechanism by which 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- include:
- (5Z,5Z′)-2,2′-(alkane-α,ω-diyldiselenyl)-bis-5-(2-pyridylmethylene)-3,5-dihydro-4H-imidazol-4-ones
- (5Z,5Z′)-2,2′-(alkane-α,ω-diyldiselenyl)-bis-5-(2-pyridylmethylene)-3,5-dihydro-4H-imidazol-4-ones
Uniqueness
What sets 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- apart from these similar compounds is its specific structural configuration and the presence of the hydroxyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where these specific characteristics are required.
Propriétés
Numéro CAS |
18675-16-6 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(5Z)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7- |
Clé InChI |
BOGURUDKGWMRHN-FFELTBSMSA-N |
SMILES |
CCC(=CC=CC(C)(C)O)C |
SMILES isomérique |
CC/C(=C\C=C\C(C)(C)O)/C |
SMILES canonique |
CCC(=CC=CC(C)(C)O)C |
Key on ui other cas no. |
18675-16-6 18675-17-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)
